molecular formula C8H17Cl2N3 B1379701 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1431966-81-2

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B1379701
M. Wt: 226.14 g/mol
InChI Key: VGFSOVHZNCYURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the molecular formula C8H15N3.2ClH . It is a solid at room temperature . The compound has a molecular weight of 226.14 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3.ClH/c1-4-5-11-7(3)8(9)6(2)10-11;/h4-5,9H2,1-3H3;1H . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a propyl group and two methyl groups attached to the pyrazole ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 226.14 g/mol . The InChI code is 1S/C8H15N3.ClH/c1-4-5-11-7(3)8(9)6(2)10-11;/h4-5,9H2,1-3H3;1H .

Scientific Research Applications

Generation and Structural Diversity

A study focused on using a ketonic Mannich base for generating a diverse library of compounds through alkylation and ring closure reactions. This work illustrates the chemical versatility of pyrazole derivatives in synthesizing a broad range of structurally diverse compounds, including pyrazolines, pyridines, and benzodiazepines, showcasing their potential in developing novel chemical entities for various applications (G. Roman, 2013).

Synthesis and Reactivity in Organometallic Complexes

Another research avenue explores the synthesis of water-soluble pyrazolate rhodium(I) complexes, highlighting the potential of pyrazole derivatives in creating new metal-organic frameworks. This research underscores the significance of pyrazoles in the field of catalysis and their potential applications in sustainable chemistry and industrial processes (Glòria Esquius et al., 2000).

Modification of Polymeric Materials

Research has also been conducted on modifying poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, to enhance their properties. These modifications aim to improve the hydrogels' swelling behavior and thermal stability, indicating the role of pyrazole derivatives in developing advanced materials for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Anticancer Activity

Another facet of research involves the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with demonstrated anticancer activity against the MCF-7 human breast adenocarcinoma cell line. This study highlights the potential of pyrazole derivatives in the development of new anticancer agents (Khaled R. A. Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

Further research has been conducted on novel pyrazole derivatives with enhanced antimicrobial and anticancer properties, underscoring the importance of pyrazole derivatives in medicinal chemistry and drug development (H. Hafez et al., 2016).

Future Directions

While specific future directions for “3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride” are not mentioned in the literature I found, pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could explore the synthesis, chemical properties, and potential applications of this compound.

properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-4-5-11-7(3)8(9)6(2)10-11;;/h4-5,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSOVHZNCYURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.